molecular formula C20H22N6O3S3 B8095281 1-((2,4-Dimethylthiazol-5-yl)methyl)-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

1-((2,4-Dimethylthiazol-5-yl)methyl)-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B8095281
M. Wt: 490.6 g/mol
InChI Key: KWGUETFSHQZXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PDD00031705 involves multiple steps, starting with the preparation of the benzimidazolone core. The core is synthesized through a series of reactions including cyclization and sulfonation. The final product is obtained by introducing specific substituents to the benzimidazolone core under controlled conditions .

Industrial Production Methods: Industrial production of PDD00031705 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: PDD00031705 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of PDD00031705 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

PDD00031705 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chemical probe to study the inhibition of PARG and its effects on poly (ADP-ribose) metabolism.

    Biology: Employed in cell-based assays to investigate the role of PARG in DNA repair and cell survival.

    Medicine: Potential therapeutic applications in cancer research, where inhibition of PARG can enhance the efficacy of DNA-damaging agents.

    Industry: Utilized in the development of new drugs targeting PARG for various diseases

Mechanism of Action

PDD00031705 exerts its effects by inhibiting the activity of Poly (ADP-ribose) glycohydrolase (PARG). PARG is responsible for the hydrolysis of poly (ADP-ribose) chains, which are involved in DNA repair processes. By inhibiting PARG, PDD00031705 disrupts the regulation of poly (ADP-ribose) metabolism, leading to the accumulation of poly (ADP-ribose) and affecting DNA repair pathways. This inhibition can enhance the sensitivity of cancer cells to DNA-damaging agents, making it a potential therapeutic target .

Comparison with Similar Compounds

Uniqueness: PDD00031705 is unique due to its specific benzimidazolone core structure and its high selectivity for PARG inhibition. This selectivity makes it a valuable tool for studying the role of PARG in various biological processes and for developing potential therapeutic agents targeting PARG .

Properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S3/c1-12-17(30-13(2)23-12)10-25-15-6-5-14(32(28,29)24(4)20(3)7-8-20)9-16(15)26(19(25)27)18-21-11-22-31-18/h5-6,9,11H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGUETFSHQZXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)N(C)C4(CC4)C)N(C2=O)C5=NC=NS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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